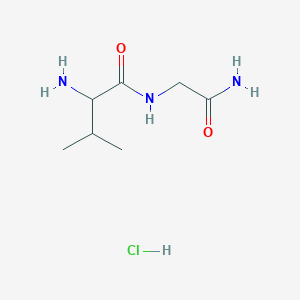
H-Val-gly-NH2 hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Val-gly-NH2 hydrochloride is a dipeptide compound consisting of valine and glycine, with an amide bond between them. The hydrochloride form enhances its solubility in water, making it useful in various biochemical applications. The empirical formula for this compound is C7H16ClN3O2, and it has a molecular weight of 209.67 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Val-gly-NH2 hydrochloride typically involves the coupling of valine and glycine. The process begins with the protection of the amino group of valine to prevent unwanted reactions. This is followed by the activation of the carboxyl group of glycine, usually through the formation of an ester or anhydride. The two amino acids are then coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the dipeptide bond . The final step involves deprotection and conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of H-Val-gly-NH2 hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Analyse Des Réactions Chimiques
Types of Reactions
H-Val-gly-NH2 hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although this is less common.
Reduction: Reduction reactions can modify the peptide bond or the side chains of the amino acids.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amide bond.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction can lead to the formation of amines or alcohols .
Applications De Recherche Scientifique
H-Val-gly-NH2 hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bonds.
Biology: Serves as a substrate in enzymatic studies and as a model for protein folding research.
Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques
Mécanisme D'action
The mechanism of action of H-Val-gly-NH2 hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, influencing their activity and leading to various biochemical effects. The exact pathways depend on the specific application and the biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
H-Gly-gly-NH2 hydrochloride: Another dipeptide with glycine residues.
H-Ala-gly-NH2 hydrochloride: A dipeptide consisting of alanine and glycine.
H-Val-ala-NH2 hydrochloride: A dipeptide with valine and alanine.
Uniqueness
H-Val-gly-NH2 hydrochloride is unique due to the presence of valine, which imparts specific hydrophobic properties and influences the overall structure and reactivity of the compound. This makes it particularly useful in studies related to protein folding and peptide interactions .
Propriétés
Formule moléculaire |
C7H16ClN3O2 |
|---|---|
Poids moléculaire |
209.67 g/mol |
Nom IUPAC |
2-amino-N-(2-amino-2-oxoethyl)-3-methylbutanamide;hydrochloride |
InChI |
InChI=1S/C7H15N3O2.ClH/c1-4(2)6(9)7(12)10-3-5(8)11;/h4,6H,3,9H2,1-2H3,(H2,8,11)(H,10,12);1H |
Clé InChI |
SMACEPBFMAVOOZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)NCC(=O)N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


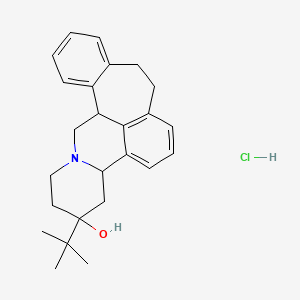
![[4-[[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]propanoylamino]-4-oxo-4-(tritylamino)butanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B12320191.png)

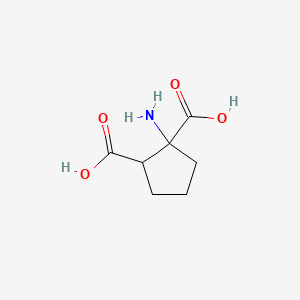
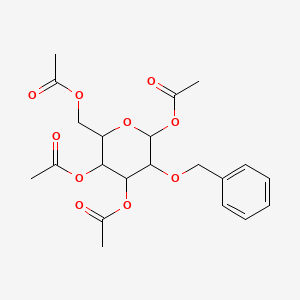
![benzyl N-[6-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B12320228.png)
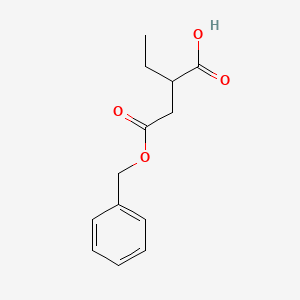
![(9R)-15,16-dimethoxy-10,10-dimethyl-10-azatetracyclo[7.7.1.0(2),.0(1)(3),(1)]heptadeca-1(16),2,4,6,13(17),14-hexaen-10-ium](/img/structure/B12320243.png)

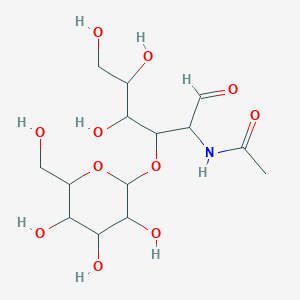
![Prop-2-enyl 7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B12320254.png)


![3-Phenyl-1H-inden-1-ylidene[bis(i-butylphoban)]ruthenium(II) dichloride](/img/structure/B12320261.png)
